molecular formula C17H17BrO B1293208 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-33-8

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B1293208
CAS No.: 898753-33-8
M. Wt: 317.2 g/mol
InChI Key: CGPLCVDGDPGJCC-UHFFFAOYSA-N
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Description

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a brominated aromatic ketone characterized by a propiophenone backbone substituted with a bromine atom at the 4' position of the phenyl ring and a 2,5-dimethylphenyl group at the 3-position. Its synthesis typically involves coupling reactions under controlled conditions, though specific protocols are less documented compared to analogs like N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPLCVDGDPGJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644732
Record name 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10644732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-33-8
Record name 1-Propanone, 1-(4-bromophenyl)-3-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times significantly.

  • Advantages :
    • Reduced reaction time (e.g., from several hours to approximately 30 minutes).
    • Improved yields due to better energy distribution within the reaction mixture.

The mechanism of bromination involves electrophilic aromatic substitution where the electron-rich aromatic ring undergoes substitution at the para position due to steric hindrance from the dimethyl groups.

Key Findings:

  • The presence of sterically bulky groups directs regioselectivity towards the para position.
  • Control of reaction conditions is crucial to avoid polybrominated byproducts.

Characterization techniques are essential to confirm the successful synthesis of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone.

Characterization Techniques:

The preparation of this compound primarily relies on controlled bromination methods that ensure high yields and purity. Advances such as microwave-assisted synthesis offer promising alternatives for enhancing efficiency in synthetic protocols. Future research may focus on optimizing these methods further and exploring additional applications for this compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4’-Bromo-3-(2,5-dimethylphenyl)propiophenol.

    Oxidation: 4’-Bromo-3-(2,5-dimethylphenyl)propionic acid.

Scientific Research Applications

4’-Bromo-3-(2,5-dimethylphenyl)propiophenone is used in several scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2,5-dimethylphenyl)propiophenone depends on its application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, physicochemical properties, and synthetic accessibility of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone are influenced by its substituent arrangement. Below is a comparative analysis with key analogs:

Halogenation Effects

  • 2-Bromo-4'-methoxyacetophenone (): Features a bromine at the 2-position and a methoxy group at 4'. This difference may reduce its suitability for PET inhibition, as electron-withdrawing groups are critical for disrupting electron transport .

Tabulated Comparison of Key Compounds

Compound Name Substituent Positions IC50 (PET Inhibition) Key Properties
This compound Bromo (4'), 2,5-dimethylphenyl N/A High lipophilicity, potential herbicide
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl 10 µM High PET inhibition, photosystem II target
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone Bromo (3'), 2,3-dimethylphenyl N/A Moderate hazards, lower lipophilicity
2-Bromo-4'-methoxyacetophenone Bromo (2'), methoxy (4') N/A Electron-donating group, limited PET activity

Research Findings and Implications

  • Substituent Position : The 2,5-dimethylphenyl group in the target compound maximizes lipophilicity and steric compatibility with PET-binding sites, though it underperforms compared to hydroxynaphthalene-carboxamide derivatives due to the absence of a hydroxyl moiety .
  • Halogen Role: Bromine at the 4' position enhances electron-withdrawing capacity, but its impact is less pronounced than fluorine in analogs like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) .
  • Safety Profile: Brominated propiophenones, including the target compound, may pose handling risks (e.g., irritation), necessitating strict control during synthesis .

Biological Activity

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H17BrOC_{17}H_{17}BrO and a molecular weight of approximately 317.22 g/mol. The compound features a bromine atom substituted at the para position relative to the propiophenone moiety and a dimethyl-substituted phenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can alter enzyme activities or receptor functions, leading to downstream signaling effects. The compound's bromine substitution enhances its electrophilic properties, allowing it to participate in nucleophilic reactions with biomolecules such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related derivatives can inhibit bacterial growth by disrupting cellular processes.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating specific apoptotic pathways . Further research is needed to elucidate the exact mechanisms involved.

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of various brominated propiophenones on cancer cell proliferation. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines compared to untreated controls. The study suggested that the compound's mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .
  • Antimicrobial Activity Assessment : Another study focused on evaluating the antimicrobial efficacy of various derivatives of propiophenones against Gram-positive and Gram-negative bacteria. The findings showed that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundEffectiveInduces apoptosisROS generation
2'-Chloro-3-(2,5-dimethylphenyl)propiophenoneModerateLimitedEnzyme inhibition
4'-Cyano-3-(2,5-dimethylphenyl)propiophenoneLowNone reportedUnknown

Q & A

Q. What are the optimal synthetic routes for preparing 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone with high purity?

The synthesis typically involves bromination of a propiophenone precursor. For example, brominating 3-(2,5-dimethylphenyl)propiophenone using reagents like N-bromosuccinimide (NBS) under radical initiation or bromine in the presence of Lewis acids (e.g., FeBr₃). Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., integration ratios for methyl groups at 2,5-positions and bromine-induced deshielding at the 4’-position).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates the molecular ion peak (expected m/z ~303.04 for C₁₇H₁₇BrO⁺).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., torsion angles between the propiophenone and aryl groups). SHELX programs are widely used for refinement .

Q. What solvents and conditions are suitable for its storage and handling?

The compound is stable in inert atmospheres (argon/nitrogen) at 0–4°C. Solubility data (from analogous brominated propiophenones) suggests solubility in chloroform (50 mg/mL), methanol (20 mg/mL), and DMSO (100 mg/mL). Avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C-Br bond at the 4’-position is a key site for palladium-catalyzed cross-coupling. However, steric hindrance from the 2,5-dimethylphenyl group may reduce reaction rates. Optimize using Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ at 80°C. Monitor via TLC and isolate products via extraction (ethyl acetate/water). Competing side reactions (e.g., debromination) require careful control of catalyst loading and reaction time .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

The compound’s flexibility (due to the propiophenone chain) and potential for twinning complicate crystallography. Strategies include:

  • Growing crystals via slow evaporation (chloroform/methanol).
  • Using SHELXL for refinement, applying restraints for disordered methyl groups.
  • High-resolution data collection (λ = 0.710–0.840 Å) to improve electron density maps .

Q. How can computational methods (e.g., DFT) predict its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), revealing electron-withdrawing effects of the bromine and electron-donating effects of methyl groups. Solvent effects (PCM model) refine dipole moment predictions. Compare computed IR spectra with experimental data to validate models .

Q. What contradictions exist in reported reaction yields, and how are they resolved?

Discrepancies in bromination yields (e.g., 60–85%) stem from varying radical initiators (AIBN vs. light) or solvent polarity. Systematic optimization using Design of Experiments (DoE) identifies critical parameters (e.g., NBS equivalents, reaction time). Kinetic studies (GC-MS monitoring) clarify competing pathways .

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